1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)azepane
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Overview
Description
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)azepane is a chemical compound with the molecular formula C17H27NO3S It is a member of the azepane family, which are seven-membered heterocyclic compounds containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)azepane typically involves the reaction of 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with azepane under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature. The base used is often triethylamine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: The major products are typically sulfoxides or sulfones.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted azepane derivatives.
Scientific Research Applications
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)azepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a novel inhibitor in biochemical assays.
Medicine: It is being investigated for its potential use as an antidiabetic and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)azepane involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound of the azepane family.
N-aryl azepanes: Compounds with an aryl group attached to the nitrogen atom.
Benzoazepines: Compounds with a fused benzene ring.
Uniqueness
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)azepane is unique due to the presence of the sulfonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C17H27NO3S |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
1-(4,5-dimethyl-2-propoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C17H27NO3S/c1-4-11-21-16-12-14(2)15(3)13-17(16)22(19,20)18-9-7-5-6-8-10-18/h12-13H,4-11H2,1-3H3 |
InChI Key |
UUKHBSMEIPWERD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCCCCC2 |
Origin of Product |
United States |
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